(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
Overview
Description
Synthesis Analysis
This compound and its related analogues are synthesized through multiple steps involving resolution, decarboxylation, and acylation reactions. The L-forms of related compounds have been prepared through resolution and subsequent chemical modifications, showcasing the essential methodologies for obtaining enantiopure amino acids essential in biologically active compounds (Shimohigashi, Lee, & Izumiya, 1976). The synthesis process often involves the use of solid-phase techniques and can be adapted to introduce various protecting groups, such as the Fmoc group, which are crucial for peptide synthesis (Bleicher, Lutz, & Wuethrich, 2000).
Molecular Structure Analysis
The structure of related compounds has been explored through X-ray crystallography, spectroscopy, and computational methods, providing insights into their molecular configuration and stabilization mechanisms, primarily through intramolecular and intermolecular interactions (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical behavior of these compounds includes their reactivity towards various reagents and conditions, particularly those used in peptide synthesis, such as the introduction of protective groups and linkers. These reactions are pivotal for constructing peptides with correct sequences and functionalizations (Soley & Taylor, 2019).
Physical Properties Analysis
The physical properties, such as solubility and stability, of compounds related to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, are crucial for their practical use in laboratory synthesis and applications. These properties are influenced by the compound's molecular structure and the presence of various functional groups (Fields & Noble, 2009).
Chemical Properties Analysis
The chemical properties include reactivity, stability under various conditions, and interactions with other molecules. These characteristics are vital for understanding how such compounds can be utilized in the synthesis of more complex molecules, especially peptides and proteins, and how they behave under different chemical environments (Gregar & Gervay-Hague, 2004).
Scientific Research Applications
Linkers for Solid Phase Synthesis : This compound has been used in the development of new linkers for solid phase synthesis. These linkers show higher acid stability compared to standard trityl resins. They allow for immobilization and cleavage of carboxylic acids and amines after modifications, releasing products in high yield and excellent purity upon TFA treatment (Bleicher, Lutz, & Wuethrich, 2000).
Synthesis of β-Amino Acids : This chemical has been successfully applied in the synthesis of N-Fmoc-protected β-amino acids. The process is efficient, leading to enantiomerically pure products in high yield (Ellmerer-Müller et al., 1998).
Preparation of Constituent Amino Acids : It has been used in preparing L-forms of specific amino acids like 2-amino-5-phenylpentanoic acid, which are constituent amino acids in certain toxins (Shimohigashi, Lee, & Izumiya, 1976).
Preparation of N-Fmoc-Protected β2-Homoamino Acids : Research includes the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, highlighting its utility in solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Formation of Self-Assembled Structures : The compound has been studied for its self-assembling properties when modified with aliphatic uncharged single amino acids. These self-assembled structures have potential applications in the design of novel architectures for various functions (Gour et al., 2021).
Synthesis of Oligomers : It has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, demonstrating its versatility in solid-phase synthesis (Gregar & Gervay-Hague, 2004).
Enantioselective Synthesis in Peptide Incorporation : The compound plays a role in the enantioselective synthesis of derivatives of amino acids, which are then incorporated into peptides using the Fmoc strategy of solid-phase peptide synthesis (Paladino et al., 1993).
Synthesis of Carbon Nanotube Surfactants : It has been used to create surfactants for carbon nanotubes, with potential applications in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJRCXFXXJMPFO-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid | |
CAS RN |
219967-74-5 | |
Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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